molecular formula C21H21ClFN3O3S B12161795 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B12161795
M. Wt: 449.9 g/mol
InChI Key: PLOXZIVQHPSCKY-UHFFFAOYSA-N
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Description

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzamide, a dioxido-thiazinan ring, and a fluoro-indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the thiazinan ring: This step involves the cyclization of a suitable precursor to form the 1,2-thiazinan ring, followed by oxidation to introduce the dioxido functionality.

    Introduction of the chloro group: Chlorination of the benzamide precursor is carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Coupling with the indole derivative: The final step involves the coupling of the chloro-substituted benzamide with the fluoro-indole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazinan ring can be further oxidized to introduce additional oxygen functionalities.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed for reduction reactions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against certain diseases or conditions.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving indole derivatives.

    Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The fluoro-indole moiety may interact with certain enzymes or receptors, modulating their activity. The chloro-substituted benzamide and dioxido-thiazinan ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid: This compound shares the thiazinan ring and chloro-substituted benzamide moiety but lacks the fluoro-indole group.

    N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide: This compound contains the fluoro-indole and benzamide moieties but lacks the thiazinan ring.

Uniqueness

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. The presence of the fluoro-indole moiety, in particular, may enhance its interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H21ClFN3O3S

Molecular Weight

449.9 g/mol

IUPAC Name

4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C21H21ClFN3O3S/c22-18-5-3-14(11-20(18)26-9-1-2-10-30(26,28)29)21(27)24-8-7-15-13-25-19-6-4-16(23)12-17(15)19/h3-6,11-13,25H,1-2,7-10H2,(H,24,27)

InChI Key

PLOXZIVQHPSCKY-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F)Cl

Origin of Product

United States

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